molecular formula C29H23FN6O2S3 B2784345 N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide CAS No. 362507-51-5

N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2784345
CAS No.: 362507-51-5
M. Wt: 602.72
InChI Key: UAPDWTNVCWVQGT-UHFFFAOYSA-N
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Description

N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic compound that features a diverse array of functional groups, including fluorophenyl, thiophene, dihydropyrazol, triazol, and carboxamide

Preparation Methods

The synthesis of N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core structures, such as the fluorophenyl and thiophene rings, followed by the formation of the dihydropyrazol and triazol moieties. The final step involves the coupling of these intermediates to form the target compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable techniques such as continuous flow synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene and dihydropyrazol rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl ring can undergo nucleophilic aromatic substitution reactions, particularly at the para position relative to the fluorine atom.

    Common Reagents and Conditions: Reagents such as potassium permanganate (KMnO4) for oxidation, LiAlH4 for reduction, and sodium hydride (NaH) for substitution reactions are commonly used. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, pending further research.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular targets involved are subject to ongoing research.

Comparison with Similar Compounds

Similar compounds to N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide include:

The uniqueness of this compound lies in its combination of multiple functional groups and its potential for diverse applications in various scientific fields.

Properties

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23FN6O2S3/c30-20-12-10-19(11-13-20)23-16-22(24-8-4-14-39-24)34-36(23)27(37)18-41-29-33-32-26(35(29)21-6-2-1-3-7-21)17-31-28(38)25-9-5-15-40-25/h1-15,23H,16-18H2,(H,31,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPDWTNVCWVQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CS5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23FN6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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